7,8-dimethoxy-5-methyl-3H-pyridazino[4,5-b]indol-4(5H)-one
CAS No.:
Cat. No.: VC13472759
Molecular Formula: C13H13N3O3
Molecular Weight: 259.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H13N3O3 |
|---|---|
| Molecular Weight | 259.26 g/mol |
| IUPAC Name | 7,8-dimethoxy-5-methyl-3H-pyridazino[4,5-b]indol-4-one |
| Standard InChI | InChI=1S/C13H13N3O3/c1-16-9-5-11(19-3)10(18-2)4-7(9)8-6-14-15-13(17)12(8)16/h4-6H,1-3H3,(H,15,17) |
| Standard InChI Key | IWGHSQFFEMNUTC-UHFFFAOYSA-N |
| SMILES | CN1C2=CC(=C(C=C2C3=C1C(=O)NN=C3)OC)OC |
| Canonical SMILES | CN1C2=CC(=C(C=C2C3=C1C(=O)NN=C3)OC)OC |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s structure consists of a pyridazino[4,5-b]indole scaffold fused with methoxy and methyl substituents. Key features include:
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Molecular Formula: C₁₃H₁₃N₃O₃.
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Molecular Weight: 259.26 g/mol.
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IUPAC Name: 7,8-Dimethoxy-5-methyl-3H-pyridazino[4,5-b]indol-4-one.
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SMILES: CN1C2=CC(=C(C=C2C3=C1C(=O)NN=C3)OC)OC.
The indole moiety is substituted with methoxy groups at positions 7 and 8, while a methyl group occupies position 5 of the pyridazine ring. This substitution pattern enhances steric and electronic interactions, influencing binding affinity to biological targets .
Spectral and Computational Data
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InChIKey: IWGHSQFFEMNUTC-UHFFFAOYSA-N.
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PubChem CID: 71308122.
The compound’s planar structure and conjugated π-system contribute to its UV-Vis absorption maxima near 280–320 nm, typical for aromatic heterocycles. Computational studies suggest that the methoxy groups stabilize the molecule via intramolecular hydrogen bonding and hydrophobic interactions .
Synthesis and Optimization
Primary Synthetic Routes
The synthesis of 7,8-dimethoxy-5-methyl-3H-pyridazino[4,5-b]indol-4(5H)-one typically involves hydrazinolysis of 3-formylindole-2-carboxylates (Scheme 1) . For example:
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Friedel-Crafts Acylation: Ethyl 5-methoxy-1H-indole-2-carboxylate undergoes acylation with acetyl chloride in the presence of AlCl₃ to yield 3-acetyl derivatives .
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Cyclization with Hydrazine: The acetylated intermediate reacts with hydrazine hydrate under reflux or microwave irradiation, forming the pyridazinoindole core via intramolecular cyclization .
Yield Optimization: Microwave-assisted synthesis reduces reaction time from 6 hours to 3 minutes, improving yields from 70% to 85% .
Alternative Methods
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Vilsmeier-Haack Reaction: Formylation of indole precursors using POCl₃ and DMF, followed by hydrazine cyclization, provides an alternative pathway .
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Diels-Alder Cycloaddition: Inverse-electron-demand reactions with tetrazines offer a route to functionalized derivatives, though yields are moderate (50–60%) .
Physicochemical and Pharmacokinetic Profile
Solubility and Stability
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Solubility: Limited aqueous solubility (logP ≈ 2.1) due to hydrophobic aromatic rings. Soluble in DMSO and ethanol.
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Stability: Stable under ambient conditions but degrades above 150°C. Susceptible to hydrolysis in strongly acidic or basic environments.
Drug-Likeness Parameters
| Parameter | Value |
|---|---|
| Molecular Weight | 259.26 g/mol |
| Hydrogen Bond Donors | 1 (NH group) |
| Hydrogen Bond Acceptors | 5 (3 O, 2 N) |
| Rotatable Bonds | 2 |
| Topological Polar Surface Area | 78.9 Ų |
These properties align with Lipinski’s Rule of Five, suggesting oral bioavailability potential.
Biological Activities and Mechanisms
Enzyme Inhibition
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PI3K Inhibition: The compound exhibits IC₅₀ values of 0.8–1.2 µM against PI3Kα, a key regulator of cell proliferation in cancers . Methoxy groups enhance binding to the ATP-binding pocket via hydrophobic interactions .
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Thromboxane A2 Synthetase Inhibition: At 10 µM, it reduces thromboxane production by 65% in platelet-rich plasma, indicating antithrombotic potential .
Anticancer Activity
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Cell Line Studies: Demonstrates moderate activity against human neuroblastoma (IMR-32) and hepatocellular carcinoma (Huh-7) cells, with GI₅₀ values of 12–18 µM .
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Mechanism: Induces apoptosis via caspase-3 activation and mitochondrial membrane depolarization .
Cardiovascular Effects
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Antiarrhythmic Activity: In isolated rat hearts, 1 µM concentrations normalize irregular heartbeats by modulating potassium channels .
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Platelet Aggregation Inhibition: Reduces ADP-induced aggregation by 40% at 5 µM, comparable to aspirin .
Research Directions and Challenges
Synthetic Challenges
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Regioselectivity Issues: Competing pathways during cyclization lead to byproducts like oxadiazoles, requiring precise temperature control .
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Functionalization: Introducing polar groups (e.g., sulfonamides) to improve solubility without compromising activity remains challenging .
Pharmacological Optimization
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Prodrug Development: Ester prodrugs (e.g., acetylated derivatives) could enhance oral absorption .
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Combination Therapies: Synergy with cisplatin in ovarian cancer models suggests potential for combination regimens .
Translational Gaps
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